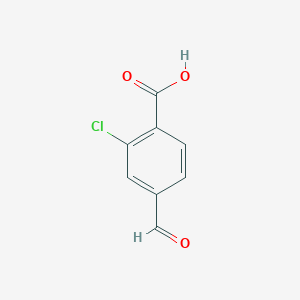

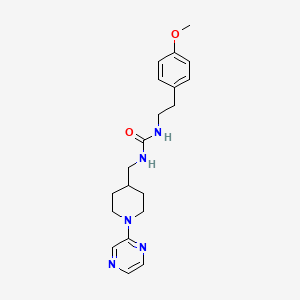

![molecular formula C17H17N5O B2943058 N-[4-(丙-2-基)苯基]-3-(1H-四唑-1-基)苯甲酰胺 CAS No. 915910-44-0](/img/structure/B2943058.png)

N-[4-(丙-2-基)苯基]-3-(1H-四唑-1-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compounds with a 1,2,4-triazole moiety, such as “N-[4-(propan-2-yl)phenyl]-3-(1H-tetrazol-1-yl)benzamide”, are often synthesized for their potential antiviral and antimicrobial activities . They are also used in the creation of anticancer agents .

Synthesis Analysis

The synthesis of similar compounds often involves aromatic nucleophilic substitution . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were synthesized via aromatic nucleophilic substitution .Molecular Structure Analysis

The molecular structure of similar compounds is often characterized by 1H NMR, 13C NMR, and HR-MS .Chemical Reactions Analysis

These compounds often exhibit potent inhibitory activities against certain cancer cell lines . The specific reactions they undergo would depend on the exact structure of the compound and the conditions under which it is used.科学研究应用

抗过敏和哮喘治疗

已提出一种新型的有效“过敏介质释放”抑制剂,用于预防和治疗哮喘和其他过敏性疾病。该类药物的成员CR 2039 (DIZOLAST)展示了该化合物在过敏性疾病管理中的潜力(Revel、Ferrari和Makovec,1992年)。

抗菌和抗增殖活性

研究合成了N-(取代苯基)-2/4-(1H-吲哚-3-偶氮)-苯甲酰胺,并筛选了其体外抗菌和抗真菌活性。这些化合物显示出有希望的结果,表明它们作为新型抗菌和抗增殖剂的潜力(Kumar等人,2012年)。

抗肿瘤作用

化合物“N-[2-(1H-苯并咪唑-2-基)-苯基]-4-丁氧基-苯甲酰胺”因其潜在的抗肿瘤作用和优异的生物活性而受到关注,这些活性在研究中得到了合成和表征(Bin,2015年)。

抗疟疾活性

对N-酰基呋喃-3-胺衍生物的研究揭示了针对恶性疟原虫菌株的几种构效关系。苯甲酰胺显示出有希望的活性,强调了酰基部分的性质在抗疟疾作用中的重要性(Hermann等人,2021年)。

电致变色和荧光特性

已探索芳基氨基的电化学氧化偶联,以轻松制造氧化还原活性和电致变色的聚(酰胺-胺)薄膜。这种创新方法展示了开发具有独特电致变色和荧光特性的材料的潜力(Hsiao和Wang,2016年)。

作用机制

未来方向

The future directions for research into compounds like “N-[4-(propan-2-yl)phenyl]-3-(1H-tetrazol-1-yl)benzamide” could involve further exploration of their potential as antiviral, antimicrobial, and anticancer agents . Additionally, more research could be done to better understand their mechanisms of action .

属性

IUPAC Name |

N-(4-propan-2-ylphenyl)-3-(tetrazol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O/c1-12(2)13-6-8-15(9-7-13)19-17(23)14-4-3-5-16(10-14)22-11-18-20-21-22/h3-12H,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTAJOGTCGEDLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-isopropylphenyl)-3-(1H-tetrazol-1-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-{2-amino-4-[bis(acetyloxy)methyl]phenoxy}benzenecarboxylate](/img/structure/B2942978.png)

![3-(4-bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2942982.png)

![Bis[3,5-bis(trifluoromethyl)phenyl][3,6-dimethoxy-2',6'-bis(1-methylethoxy)[1,1'-biphenyl]-2-yl]phosphine](/img/structure/B2942987.png)

![2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2942991.png)

![3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2942992.png)

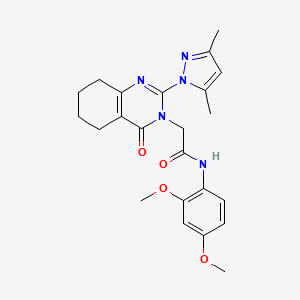

![2-(8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2942993.png)

![naphtho[2,1-b]furan-1(2H)-one O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime](/img/structure/B2942995.png)

![N'-[4-oxo-4-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-2-yl]pyridine-4-carbohydrazide](/img/structure/B2942997.png)